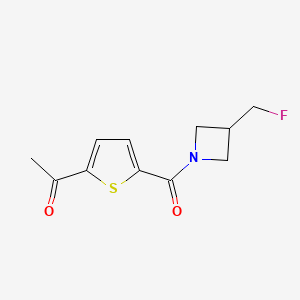
1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique structure that includes a fluoromethyl group, an azetidine ring, and a thiophene moiety, making it an interesting subject for various research studies.
Métodos De Preparación
The synthesis of 1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone typically involves multiple steps, starting with the preparation of the azetidine ring and the thiophene moiety. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity levels.
Análisis De Reacciones Químicas
1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been explored for its potential applications in several fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, such as anti-inflammatory and anticancer properties. Industrial applications may include its use in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluoromethyl group and azetidine ring play crucial roles in its biological activity, potentially affecting enzyme function and cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
1-[5-[3-(fluoromethyl)azetidine-1-carbonyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-8(4-12)6-13/h2-3,8H,4-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQBCILWTGBGCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














